3-Carbamoyl-2-[(2,4-dinitrophenyl)amino]propanoic acid 3-Carbamoyl-2-[(2,4-dinitrophenyl)amino]propanoic acid
Brand Name: Vulcanchem
CAS No.: 1602-40-0
VCID: VC0073427
InChI: InChI=1S/C10H10N4O7/c11-9(15)4-7(10(16)17)12-6-2-1-5(13(18)19)3-8(6)14(20)21/h1-3,7,12H,4H2,(H2,11,15)(H,16,17)
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC(=O)N)C(=O)O
Molecular Formula: C10H10N4O7
Molecular Weight: 298.21 g/mol

3-Carbamoyl-2-[(2,4-dinitrophenyl)amino]propanoic acid

CAS No.: 1602-40-0

Main Products

VCID: VC0073427

Molecular Formula: C10H10N4O7

Molecular Weight: 298.21 g/mol

3-Carbamoyl-2-[(2,4-dinitrophenyl)amino]propanoic acid - 1602-40-0

CAS No. 1602-40-0
Product Name 3-Carbamoyl-2-[(2,4-dinitrophenyl)amino]propanoic acid
Molecular Formula C10H10N4O7
Molecular Weight 298.21 g/mol
IUPAC Name 4-amino-2-(2,4-dinitroanilino)-4-oxobutanoic acid
Standard InChI InChI=1S/C10H10N4O7/c11-9(15)4-7(10(16)17)12-6-2-1-5(13(18)19)3-8(6)14(20)21/h1-3,7,12H,4H2,(H2,11,15)(H,16,17)
Standard InChIKey NILMEQUBTVNETI-ZETCQYMHSA-N
Isomeric SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CC(=O)N)C(=O)O
SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC(=O)N)C(=O)O
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC(=O)N)C(=O)O
PubChem Compound 259585
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator